molecular formula C15H23N2O2+ B11644012 (6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium

(6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium

Cat. No.: B11644012
M. Wt: 263.35 g/mol
InChI Key: SEIGRBOKOHIJON-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydroxyimino group, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium typically involves the reaction of a ketone precursor with hydroxylamine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the oxime group. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds with different functional groups, depending on the reagents and conditions used.

Scientific Research Applications

(6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including cytotoxic effects on cancer cells.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (6E)-hydroxyimino cholest-4-ene derivatives: Known for their antiproliferative activities against cancer cells.

    Steroidal oximes: Studied for their cytotoxic and apoptotic activities in various cell lines.

Uniqueness

(6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C15H23N2O2+

Molecular Weight

263.35 g/mol

IUPAC Name

benzyl-[(6E)-6-hydroxyimino-5-oxohexyl]-dimethylazanium

InChI

InChI=1S/C15H22N2O2/c1-17(2,13-14-8-4-3-5-9-14)11-7-6-10-15(18)12-16-19/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3/p+1

InChI Key

SEIGRBOKOHIJON-UHFFFAOYSA-O

Isomeric SMILES

C[N+](C)(CCCCC(=O)/C=N/O)CC1=CC=CC=C1

Canonical SMILES

C[N+](C)(CCCCC(=O)C=NO)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.